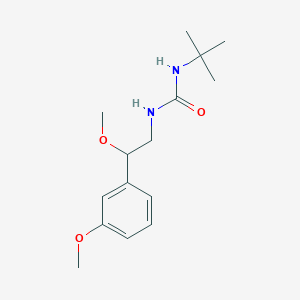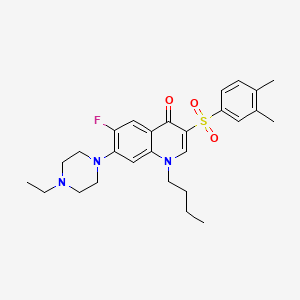![molecular formula C13H16ClNO3S B2766824 5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide CAS No. 1902950-73-5](/img/structure/B2766824.png)
5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves multicomponent reactions . These reactions are efficient synthetic strategies for producing these compounds, which are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions . For instance, thiophenes can undergo ring-forming multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showed that these compounds possess significant anti-inflammatory and analgesic activities. The research highlighted the potential of utilizing novel carboxamide derivatives as precursors in the synthesis of a wide range of biologically active heterocycles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
Talupur, Satheesh, and Chandrasekhar (2021) conducted a study focusing on the synthesis, characterization, and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. Their research aimed at evaluating the antimicrobial potential of these synthesized compounds, providing insights into their use as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Polymer Solar Cells Application
In the field of renewable energy, a study by Qin et al. (2009) explored the use of an alternating copolymer containing thiophene units for high-efficiency polymer solar cells. This research demonstrated the potential of utilizing such compounds in the development of solar cell technologies, contributing to the advancement of renewable energy sources (Qin, Li, Li, Du, Veit, Schleiermacher, Andersson, Bo, Liu, Inganäs, Wuerfel, & Zhang, 2009).
Antitubercular Activity
Marvadi, Nagineni, Safoora, Krishna, Sriram, and Kantevari (2020) designed, synthesized, and evaluated a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides for their antitubercular activity against Mycobacterium tuberculosis. Their findings suggest that certain analogs show promising antitubercular agents with lower cytotoxicity profiles, indicating the potential application of such compounds in the treatment of tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Zukünftige Richtungen
The future directions for research on “5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide” and similar compounds could involve further investigation of their synthesis, properties, and potential applications . It is hoped that thiophene scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Wirkmechanismus
Target of Action
The primary targets of 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide are pathogenic bacterial strains, specifically Escherichia coli and Bacillus subtilis . The compound has shown significant antibacterial activity against these strains, making it a potential candidate for the development of new antibacterial agents .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to survive and proliferate, thereby exerting its antibacterial effect .
Biochemical Pathways
It is known that the compound’s antibacterial activity is linked to its ability to inhibit biofilm formation . Biofilm formation is a complex process involving multiple biochemical pathways, including quorum sensing, production of extracellular polymeric substances, and cellular adhesion .
Result of Action
The result of the compound’s action is the inhibition of biofilm formation in E. coli and B. subtilis , leading to a reduction in their survival and proliferation . This makes the compound a potential candidate for the development of new antibacterial agents .
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c14-12-4-3-11(19-12)13(16)15-8-1-2-9-10(7-8)18-6-5-17-9/h3-4,8-10H,1-2,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNRZVCILQQLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(S3)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2766741.png)
![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)
![Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide](/img/structure/B2766744.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2766747.png)


![3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2766750.png)
![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)
![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)

